2-Chloro-n,n,5-trimethylpyrimidin-4-amine
Overview
Description
2-Chloro-n,n,5-trimethylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a halogenated heterocyclic compound, specifically a pyrimidine derivative, which contains a chlorine atom and three methyl groups attached to the pyrimidine ring .
Scientific Research Applications
2-Chloro-n,n,5-trimethylpyrimidin-4-amine has several scientific research applications:
Preparation Methods
The synthesis of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2,4,6-trimethylpyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions . The reaction is carried out in an inert solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-Chloro-n,n,5-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner .
Mechanism of Action
The mechanism of action of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
2-Chloro-n,n,5-trimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-n,n-dimethylpyrimidin-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
4-Chloro-6-ethyl-n,n-dimethylpyrimidin-2-amine: Another related compound with different substituents on the pyrimidine ring.
2-Chloro-5-fluoro-n-methylpyrimidin-4-amine: This compound contains a fluorine atom in addition to the chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N,N,5-trimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5-4-9-7(8)10-6(5)11(2)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXZZNLSYCISQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187774 | |
Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34171-43-2 | |
Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034171432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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